molecular formula C7H7ClI3N B13628008 1-(2,3,5-Triiodophenyl)methanamine hydrochloride

1-(2,3,5-Triiodophenyl)methanamine hydrochloride

Katalognummer: B13628008
Molekulargewicht: 521.30 g/mol
InChI-Schlüssel: ODWHFEISCLTYKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3,5-Triiodophenyl)methanamine hydrochloride is a chemical compound belonging to the family of benzylamines. It is known for its potent stimulatory effects on the central nervous system and is used in various scientific and medical applications. The compound has a molecular formula of C7H7ClI3N and a molecular weight of 521.3.

Vorbereitungsmethoden

The synthesis of 1-(2,3,5-triiodophenyl)methanamine hydrochloride involves the reaction of 3,5-diiodo-4-hydroxybenzylamine with dimethylamine in the presence of hydrochloric acid. The resulting compound is then purified by recrystallization. This method ensures high purity and stability of the compound, making it suitable for various applications.

Analyse Chemischer Reaktionen

1-(2,3,5-Triiodophenyl)methanamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can be reduced using common reducing agents to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include hydrochloric acid, dimethylamine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2,3,5-Triiodophenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving neurotransmitter activity and central nervous system stimulation.

    Medicine: Utilized as a contrast agent in medical imaging procedures such as computed tomography (CT) scans and magnetic resonance imaging (MRI).

    Industry: Applied in the development of new materials and compounds with specific properties.

Wirkmechanismus

The compound acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), increasing the levels of these neurotransmitters in the brain. This mechanism is responsible for its potent stimulatory effects on the central nervous system. The molecular targets and pathways involved include serotonin and norepinephrine transporters, which are inhibited by the compound, leading to increased neurotransmitter levels.

Vergleich Mit ähnlichen Verbindungen

1-(2,3,5-Triiodophenyl)methanamine hydrochloride can be compared with other benzylamine derivatives, such as:

    2-(3,5-Diiodo-4-hydroxybenzylamino)-N,N-dimethylethanamine hydrochloride: Similar in structure but with different functional groups.

    (3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride: Another benzylamine derivative with different halogen substitutions.

The uniqueness of this compound lies in its specific iodine substitutions, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H7ClI3N

Molekulargewicht

521.30 g/mol

IUPAC-Name

(2,3,5-triiodophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H6I3N.ClH/c8-5-1-4(3-11)7(10)6(9)2-5;/h1-2H,3,11H2;1H

InChI-Schlüssel

ODWHFEISCLTYKS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1CN)I)I)I.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.